
4-Bromo-3-fluoro-2-methylphenylboronic acid
Overview
Description
4-Bromo-3-fluoro-2-methylphenylboronic acid (CAS: Not explicitly provided in evidence; referred to as JN-4117 in ) is a boronic acid derivative with the molecular formula C₇H₇BBrFO₂ (inferred from structural analogs in ). It features a bromine atom at position 4, fluorine at position 3, and a methyl group at position 2 on the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science. Its methyl group enhances steric effects and may improve stability compared to non-methylated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-3-fluoro-2-methylbenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-2-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the aryl boronic acid with an aryl halide.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the de-boronated aryl compound.
Scientific Research Applications
4-Bromo-3-fluoro-2-methylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 4-bromo-3-fluoro-2-methylphenylboronic acid and related boronic acids significantly influence their reactivity, stability, and applications. Below is a detailed analysis:
Structural and Electronic Comparisons
*Molecular weight inferred by adding CH₃ (15.03 g/mol) to 4-Bromo-3-fluorophenylboronic acid (218.82 g/mol).
Reactivity and Stability
- Electronic Effects : Bromine and fluorine are electron-withdrawing groups, activating the boronic acid for cross-couplings. However, the methyl group (electron-donating) slightly counteracts this effect, making the target less reactive than 4-bromo-3-chloro-2-fluorophenylboronic acid .
- Solubility : The methyl group improves lipophilicity, enhancing solubility in organic solvents compared to polar analogs like 3-bromo-5-fluoro-2-methoxyphenylboronic acid (which has a hydrophilic methoxy group) .
Research Findings and Data
Stability and Handling
- Boronic acids with electron-withdrawing substituents (e.g., 4-bromo-2-(trifluoromethoxy)phenylboronic acid) are prone to protodeboronation under basic conditions . The target compound’s methyl group may mitigate this by providing steric protection.
Biological Activity
4-Bromo-3-fluoro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), in vitro assays, and theoretical models.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : C7H7BrFNO2
- Molecular Weight : 232.04 g/mol
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical applications.
The mechanism of action for boronic acids generally involves the formation of reversible covalent bonds with target biomolecules. In the case of this compound, studies suggest that it may interact with proteins involved in cancer progression through the following mechanisms:
- Inhibition of Androgen Receptor (AR) : Research indicates that boronic acids can act as antagonists to the androgen receptor, which is crucial in prostate cancer biology. The compound's structural modifications allow it to engage in hydrogen bonding with specific amino acids within the AR binding site, potentially inhibiting its activity .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including prostate (PC-3) and liver (HepG2) cancer cells. The anti-proliferative activity was assessed using assays such as CellTiter 96, showing promising results after 24 to 72 hours of incubation .
Structure-Activity Relationship Studies
The biological activity of this compound can be better understood through SAR studies. These studies evaluate how changes in chemical structure affect biological activity:
Case Studies and Experimental Findings
Several studies have investigated the biological implications of this compound:
- Prostate Cancer Treatment : A study designed new analogs based on this compound to evaluate their efficacy against prostate cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth by disrupting AR signaling pathways .
- Hepatotoxicity Assessment : Given the importance of hepatotoxicity in drug development, the HepG2 cell line was employed to assess potential liver toxicity associated with these compounds. The findings suggested that while some derivatives showed anti-cancer properties, they also posed risks for liver damage, necessitating further investigation into their safety profiles .
- Binding Affinity Studies : Theoretical models have been developed to predict how boronic acids interact with insulin and other proteins. These models indicate that specific structural features of boronic acids can significantly influence their binding capabilities and biological efficacy .
Q & A
Q. Basic: What are the common synthetic routes for 4-Bromo-3-fluoro-2-methylphenylboronic acid?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling precursors or halogenation of pre-functionalized aryl boronic acids. A standard route includes:
Halogen-directed lithiation/borylation : Reacting 4-bromo-3-fluoro-2-methylbromobenzene with a boronating agent (e.g., bis(pinacolato)diboron) under palladium catalysis.
Protection of boronic acid : Using pinacol ester protection to improve stability during purification.
Hydrolysis : Acidic or basic hydrolysis to yield the free boronic acid.
Key conditions: Anhydrous solvents (THF, dioxane), inert atmosphere, and catalysts like Pd(PPh₃)₄ .
Q. Advanced: How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized to avoid dehalogenation?
Methodological Answer:
Dehalogenation is a side reaction caused by strong bases or excessive catalyst loading. Optimization strategies include:
- Catalyst selection : Use PdCl₂(dppf) or Pd(OAc)₂ with sterically hindered ligands (e.g., SPhos) to suppress β-hydride elimination .
- Base moderation : Replace strong bases (e.g., NaOH) with milder alternatives (K₂CO₃) in biphasic solvent systems (toluene/water) .
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and side reactions.
Data from analogous compounds show >85% coupling efficiency under these conditions .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions (e.g., distinguishing fluorine and bromine effects on chemical shifts) .
- Mass spectrometry (HRMS) : Verify molecular weight (214.85 g/mol) and isotopic patterns for bromine/fluorine .
- HPLC-PDA : Assess purity (>98%) and detect trace impurities (e.g., dehalogenated byproducts) .
Q. Advanced: How can regiochemical isomerism during synthesis be resolved?
Methodological Answer:
Isomerism arises from competing substitution patterns. Solutions include:
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control boronation sites before introducing bromine/fluorine .
- TLC-guided fractionation : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate isomers.
- Crystallization : Leverage differential solubility in ethanol/water mixtures for final purification .
Q. Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage : Store at 2–8°C under argon to prevent boronic acid degradation .
- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Spill management : Neutralize with damp sand and dispose via hazardous waste protocols .
Q. Advanced: What strategies stabilize this boronic acid against protodeboronation?
Methodological Answer:
Protodeboronation is minimized by:
- In situ generation : Use protected boronate esters (e.g., pinacol esters) during reactions, hydrolyzing only before coupling .
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) in aqueous solutions .
- Low-temperature storage : Reduce thermal degradation by storing at –20°C for long-term stability .
Q. Basic: What are the primary applications of this compound in cross-coupling reactions?
Methodological Answer:
It serves as a key building block for:
- Biaryl synthesis : Coupling with aryl halides to construct drug intermediates (e.g., kinase inhibitors) .
- Heterocycle functionalization : Introducing bromine/fluorine motifs into pyridines or thiophenes for material science .
- Post-functionalization : Bromine allows subsequent Sonogashira or Buchwald-Hartwig reactions .
Q. Advanced: How do steric effects from the methyl group influence reaction selectivity?
Methodological Answer:
The methyl group at the 2-position:
- Slows coupling kinetics : Requires longer reaction times (24–48 hrs) for aryl chlorides .
- Enhances ortho-selectivity : Directs cross-coupling to less hindered positions in asymmetric systems.
- Solvent tuning : Use polar aprotic solvents (DMF) to reduce steric hindrance .
Q. Basic: What biological research applications are emerging for this compound?
Methodological Answer:
- Enzyme inhibition : Boronic acids reversibly inhibit serine proteases (e.g., thrombin) via covalent binding .
- Fluorescent probes : Functionalization with fluorophores enables cellular imaging of boron-rich environments .
Note: This compound is not FDA-approved and is for research use only .
Q. Advanced: How can structural modifications enhance its bioactivity?
Methodological Answer:
- Bioisosteric replacement : Substitute bromine with iodine for improved binding affinity in hydrophobic pockets .
- Pro-drug design : Convert the boronic acid to a boronate ester for enhanced membrane permeability .
- Click chemistry : Attach azide handles for targeted conjugation with biomolecules .
Q. Basic: How should researchers address contradictions in reported reactivity data?
Methodological Answer:
Properties
IUPAC Name |
(4-bromo-3-fluoro-2-methylphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGIBWBCAGELM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)F)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.